chemical structure and properties of 3-Methyl-2,3'-bipyridine
chemical structure and properties of 3-Methyl-2,3'-bipyridine
An In-depth Technical Guide to 3-Methyl-2,3'-bipyridine: Structure, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methyl-2,3'-bipyridine, a heterocyclic compound of interest to researchers in synthetic chemistry, materials science, and drug discovery. Due to its nature as a less-common unsymmetrical bipyridine isomer, this document synthesizes information from established chemical principles and data on closely related analogues to present a robust profile. The insights herein are intended to explain the causality behind experimental choices and to provide a self-validating framework for professionals working with this molecular scaffold.
Core Molecular Identity and Structure
3-Methyl-2,3'-bipyridine is an aromatic heterocyclic compound consisting of a 3-methylpyridine ring linked to a pyridine ring at the 2 and 3' positions, respectively. The introduction of a methyl group at the 3-position, adjacent to one of the nitrogen atoms and the inter-ring bond, introduces significant steric and electronic asymmetry. This distinguishes it from more common, symmetric bipyridine ligands like 2,2'-bipyridine or 4,4'-bipyridine and profoundly influences its chemical behavior.
Key Identifiers:
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IUPAC Name: 3-methyl-2-(pyridin-3-yl)pyridine
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Molecular Formula: C₁₁H₁₀N₂
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CAS Number: Specific CAS number not readily found in major databases, indicating its status as a niche research chemical.
The structure imposes a notable steric hindrance around the nitrogen atom of the methylated ring, which can affect its coordination properties.
Caption: Chemical structure of 3-Methyl-2,3'-bipyridine.
Physicochemical and Spectroscopic Profile
Experimental data for 3-Methyl-2,3'-bipyridine is not extensively published. The following table summarizes its computed properties and provides experimental data for related compounds to serve as a benchmark.
| Property | Value / Expected Value | Source / Justification |
| Molecular Weight | 170.21 g/mol | Calculated from formula C₁₁H₁₀N₂ |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Based on parent 2,3'-bipyridine and methylpyridines[1][2] |
| Melting Point | Data not available | For reference, 2,3'-bipyridine melts at 61-64 °C[3] |
| Boiling Point | Data not available | For reference, 3-methylpyridine boils at 144 °C[1] |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Alcohols); slightly soluble in water | General property of bipyridines[2] |
| ¹H NMR | Complex aromatic region (7.0-9.0 ppm); singlet for the methyl group (~2.5 ppm) | Inferred from structure and data for related compounds[4] |
| ¹³C NMR | ~11 unique signals in the aromatic region (120-160 ppm); one aliphatic signal for the methyl group (~20 ppm) | Inferred from structure |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 170 | Calculated molecular weight |
| IR Spectroscopy | C=C and C=N stretching (1400-1600 cm⁻¹); C-H stretching (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-3000 cm⁻¹) | Based on functional groups present[3] |
Synthesis and Reactivity
The construction of the C-C bond between the two pyridine rings is the key step in synthesizing 3-Methyl-2,3'-bipyridine. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation.[5] The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is particularly effective due to the high functional group tolerance and the commercial availability of the necessary building blocks.[6]
Proposed Synthetic Workflow: Suzuki-Miyaura Coupling
The chosen strategy involves the coupling of 2-chloro-3-methylpyridine with 3-pyridinylboronic acid. The chloro-substituent at the 2-position of pyridine is sufficiently reactive for oxidative addition to the palladium catalyst.
Caption: Workflow for the synthesis of 3-Methyl-2,3'-bipyridine via Suzuki Coupling.
Detailed Experimental Protocol (Adapted from Standard Suzuki Methodologies)
Causality: This protocol is designed for high efficiency and purity. The choice of a phosphine-ligated palladium catalyst ensures efficient oxidative addition. A carbonate base is used to activate the boronic acid for transmetalation.[6] The biphasic solvent system (dioxane/water) aids in dissolving both the organic substrates and the inorganic base.[7]
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Reaction Setup: To a dry Schlenk flask, add 2-chloro-3-methylpyridine (1.0 eq.), 3-pyridinylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[8]
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Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
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Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
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Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-Methyl-2,3'-bipyridine.
Applications in Research and Development
The unique structure of 3-Methyl-2,3'-bipyridine makes it a valuable scaffold for various applications, from coordination chemistry to drug discovery.
Coordination Chemistry and Catalysis
As an unsymmetrical bidentate ligand, 3-Methyl-2,3'-bipyridine can form stable complexes with a wide range of transition metals.[9] The methyl group at the 3-position provides steric bulk that can influence the geometry and reactivity of the resulting metal complex. Unlike 2,2'-bipyridine, which typically forms planar, chelated structures, the steric clash in 3-Methyl-2,3'-bipyridine might favor monodentate coordination or lead to distorted geometries in a chelated state. This structural modulation can be exploited to tune the catalytic activity and photophysical properties of metal complexes.[10][11]
Caption: Hypothetical octahedral metal complex with 3-Methyl-2,3'-bipyridine.
Drug Development and Medicinal Chemistry
Pyridine and bipyridine derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[] The 2,3'-bipyridine core, in particular, has been investigated for developing inhibitors of enzymes like COX-2 and for activity against Alzheimer's disease.[13]
The 3-Methyl-2,3'-bipyridine scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies. The methyl group provides a vector for exploring steric interactions within a target's binding pocket. Furthermore, the bipyridine core can act as a hydrogen bond acceptor and participate in π-stacking interactions. Many kinase inhibitors, for example, utilize a heterocyclic core to bind to the hinge region of the ATP-binding pocket. Bipyridine derivatives have been specifically designed as c-Met kinase inhibitors.
Caption: Proposed mechanism of a bipyridine-based kinase inhibitor.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Methyl-2,3'-bipyridine. Therefore, handling should be based on a conservative assessment of the hazards associated with its structural components, such as 3-methylpyridine.
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Hazard Profile: 3-methylpyridine is flammable, corrosive, and harmful if swallowed, inhaled, or in contact with skin.[14] It is prudent to assume 3-Methyl-2,3'-bipyridine possesses similar hazards.
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Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from sources of ignition.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This guide provides a foundational understanding of 3-Methyl-2,3'-bipyridine for research and development professionals. By combining theoretical principles with practical, adapted protocols, it aims to empower scientists to explore the full potential of this versatile chemical scaffold.
References
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